3,7-Dihydroxy-2-naphthoic acid

Description

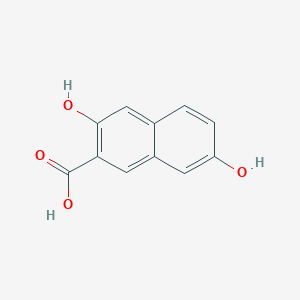

Structure

3D Structure

Properties

IUPAC Name |

3,7-dihydroxynaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,12-13H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWOUSYSNFCKAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352988 |

Source

|

| Record name | 3,7-DIHYDROXY-2-NAPHTHOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83511-07-3 |

Source

|

| Record name | 3,7-DIHYDROXY-2-NAPHTHOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-Dihydroxy-2-naphthoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,7-Dihydroxy-2-naphthoic acid CAS number 83511-07-3

CAS Number: 83511-07-3 Chemical Formula: C₁₁H₈O₄ Molecular Weight: 204.18 g/mol [1][2][3]

Executive Summary

3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) is a specialized naphthalene derivative acting as a critical pharmacophore in the modulation of the orphan G-protein coupled receptor 35 (GPR35) and a biosynthetic intermediate for enediyne antibiotics.[4] Unlike its isomer 1,4-dihydroxy-2-naphthoic acid (a phylloquinone precursor), 3,7-DHNA occupies a distinct niche in medicinal chemistry as a scaffold for anti-inflammatory and anti-nociceptive agents.

This guide provides a comprehensive technical analysis of 3,7-DHNA, synthesizing its physicochemical properties, synthesis logic, and application in GPR35-targeted drug discovery. It is designed for researchers requiring actionable protocols and mechanistic depth.

Chemical & Physical Profile

The structural integrity of 3,7-DHNA relies on the stability of its naphthalene core and the positioning of its hydroxyl groups, which facilitate bidentate chelation and hydrogen bonding.

Physicochemical Properties Table[5][6][7]

| Property | Value | Technical Note |

| Appearance | Yellow to light brown powder | Oxidizes upon prolonged air exposure; store under inert gas. |

| Melting Point | 265°C ± 10°C (dec.) | Decomposition occurs near MP; avoid aggressive heating during drying. |

| Solubility (DMSO) | ~100 mg/mL | Preferred solvent for biological stock solutions. |

| Solubility (Water) | Low (< 1 mg/mL) | Requires pH adjustment (basic) for aqueous solubility, forming the naphthoate salt. |

| pKa (Calculated) | ~2.5 (COOH), ~9.0 (OH) | The C2 carboxylic acid is strongly acidic due to the electron-withdrawing naphthalene ring. |

| LogP | 1.95 | Moderate lipophilicity; suitable for membrane permeability studies. |

| InChI Key | QMWOUSYSNFCKAZ-UHFFFAOYSA-N | Unique identifier for database verification. |

Synthesis & Purification Logic

Mechanistic Synthesis (Kolbe-Schmitt Variation)

The synthesis of 3,7-DHNA typically follows a regioselective carboxylation of 2,7-dihydroxynaphthalene. The "Expertise" here lies in controlling the thermodynamics to favor the C2 position over the C1 position.

-

Starting Material: 2,7-Dihydroxynaphthalene.

-

Reagent: Potassium hydroxide (KOH) and Carbon Dioxide (CO₂).

-

Conditions: High pressure (5–10 atm) and temperature (120–140°C).

-

Mechanism: The formation of the potassium naphthoxide activates the ring. CO₂ insertion occurs at the ortho position to the hydroxyl group. The 3-position hydroxyl directs substitution to C2 due to chelation effects with the potassium cation, stabilizing the transition state.

Purification Protocol (Self-Validating System)

Crude naphthoic acids often contain decarboxylated starting materials.

-

Step 1: Dissolve crude solid in saturated NaHCO₃ (pH ~8.5). 3,7-DHNA dissolves as the salt; non-acidic impurities (starting diol) remain insoluble.

-

Step 2: Filter the suspension to remove insoluble organics.

-

Step 3: Acidify the filtrate slowly with 1M HCl to pH 2.0. The product precipitates.

-

Step 4: Recrystallize from dilute ethanol/water (1:1) to remove isomeric byproducts.

Biological Applications: The GPR35 Axis[5][8]

The primary utility of 3,7-DHNA in modern drug development is its activity as a GPR35 Agonist . GPR35 is an orphan receptor highly expressed in the gastrointestinal tract and immune cells, linked to inflammatory bowel disease (IBD) and pain modulation.

Mechanism of Action

3,7-DHNA mimics the pharmacophore of Pamoic Acid (a known GPR35 agonist) but with lower molecular weight, offering better ligand efficiency.

-

Binding: The C2-carboxylate and C3-hydroxyl form a pseudo-ring via intramolecular hydrogen bonding, creating a motif that docks into the GPR35 orthosteric site.

-

Signaling: Activation recruits

-arrestin-2 and induces ERK1/2 phosphorylation.[5] -

Physiological Outcome: Reduction of visceral pain (anti-nociception) and modulation of intestinal inflammation.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by 3,7-DHNA binding to GPR35.

Figure 1: Signal transduction cascade initiated by 3,7-Dihydroxy-2-naphthoic acid at the GPR35 interface.

Experimental Protocols

Protocol A: Preparation of Assay-Ready Stock Solution

Objective: Create a stable 10 mM stock for in vitro screening (e.g., Calcium Flux or Tango assays).

-

Weighing: Accurately weigh 2.04 mg of 3,7-DHNA.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Critical Step: Use fresh DMSO.[6] Hygroscopic DMSO can cause precipitation of the acid over time.

-

-

Sonication: Sonicate for 30–60 seconds at room temperature until fully dissolved. The solution should be clear yellow.

-

Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 3 months.

-

Working Solution: Dilute 1:1000 in assay buffer (HBSS + 20 mM HEPES) immediately before use to achieve 10 μM final concentration.

Protocol B: HPLC Purity Analysis

Objective: Verify purity >95% before biological testing.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: 5% -> 95% B

-

10-12 min: 95% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 300 nm (Naphthalene absorption bands).

-

Retention Time: Expect elution around 6.5–7.5 min depending on dead volume.

Safety & Handling (MSDS Summary)

-

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (H302).[7]

-

Eye Irritation: Category 2A (H319).

-

-

Handling Precaution:

-

Wear nitrile gloves and safety goggles.

-

Avoid dust formation; use a fume hood when weighing bulk powder.

-

-

First Aid:

References

-

Jenkins, L., et al. (2010). Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

PubChem. Compound Summary for CID 736299: 3,7-Dihydroxy-2-naphthoic acid. National Library of Medicine. [Link]

-

Deng, H., & Fang, Y. (2012). Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues.[8][9] ACS Medicinal Chemistry Letters.[8][9] (Contextual reference for naphthoic acid pharmacophores). [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 83511-07-3|3,7-Dihydroxy-2-naphthoic acid|BLD Pharm [bldpharm.com]

- 3. CAS 83511-07-3 | 2629-1-0T | MDL MFCD00010253 | 3,7-Dihydroxy-2-naphthoic acid | SynQuest Laboratories [synquestlabs.com]

- 4. 83511-07-3 3,7-Dihydroxy-2-naphthoic Acid 3,7-二羟基-2-萘甲酸 -Win-Win Chemical [win-winchemical.com]

- 5. Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. echemi.com [echemi.com]

- 8. Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

3,7-Dihydroxy-2-Naphthoic Acid: Structural Architecture and Therapeutic Potential

This technical guide provides a comprehensive analysis of 3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) , a specialized naphthalene derivative with significant utility in biochemical synthesis and drug discovery. Unlike its more common isomer, 1,4-dihydroxy-2-naphthoic acid (a phylloquinone precursor), 3,7-DHNA occupies a niche role as a structural scaffold for enediyne antibiotic biosynthesis and a pharmacophore for dehydrogenase inhibition.

Executive Summary

3,7-Dihydroxy-2-naphthoic acid (CAS: 83511-07-3) is a bifunctional naphthoic acid derivative characterized by a naphthalene core substituted with hydroxyl groups at the 3 and 7 positions and a carboxylic acid moiety at position 2.[1][2][3] This specific substitution pattern imparts unique electronic properties, enabling it to serve as a critical probe in enzymatic O-methylation studies (specifically in neocarzinostatin biosynthesis) and as a lead scaffold for developing selective Lactate Dehydrogenase (LDH) inhibitors against Plasmodium falciparum.

Molecular Architecture and Formula[1][4]

Chemical Identity[4][5][6]

Structural Analysis

The molecule consists of a fused bicyclic aromatic hydrocarbon (naphthalene) with three functional groups:

-

C2-Carboxyl Group (-COOH): Provides acidic character and solubility in alkaline media.

-

C3-Hydroxyl Group (-OH): Positioned ortho to the carboxyl group. This proximity facilitates a strong intramolecular hydrogen bond (pseudo-six-membered ring), significantly influencing the pKa of the acid and stabilizing the planar conformation. This motif is analogous to salicylic acid (2-hydroxybenzoic acid).

-

C7-Hydroxyl Group (-OH): Located on the distal ring. This group is electronically coupled to the system but sterically unhindered, making it a prime target for regioselective derivatization (e.g., O-methylation or glycosylation).

Tautomerism: While primarily existing in the enol form, the 1,3-dicarbonyl character (if the ring aromaticity is disrupted) is negligible due to the high resonance energy of the naphthalene system.

Physicochemical Profile

| Property | Value / Characteristic | Context |

| Appearance | Light yellow to brown powder | Oxidizes slowly upon air exposure. |

| Melting Point | 265°C ± 10°C (decomposition) | High lattice energy due to H-bonding network. |

| Solubility | Soluble in DMSO, MeOH, Alkaline Water | Insoluble in non-polar solvents; forms salts with bases. |

| pKa (Predicted) | The C3-OH acidity is suppressed by H-bonding. | |

| Stability | Light and Air Sensitive | Should be stored under inert atmosphere (Ar/N2). |

Chemical Synthesis and Isolation

The synthesis of 3,7-DHNA typically follows the Kolbe-Schmitt reaction , a carboxylation pathway used industrially for salicylic acid and BON acid (3-hydroxy-2-naphthoic acid).

Synthetic Workflow

The starting material is 2,7-dihydroxynaphthalene . The reaction exploits the directing effect of the hydroxyl group to introduce the carboxyl moiety at the ortho position (C3 is equivalent to C6; however, introducing at C1 is sterically less favored under thermodynamic control).

Protocol Summary:

-

Salt Formation: 2,7-Dihydroxynaphthalene is treated with KOH or NaOH to form the diphenoxide salt.

-

Carboxylation: The dry salt is subjected to high pressure

(5–10 atm) at elevated temperatures (120–160°C). -

Acidification: The resulting carboxylate is quenched with dilute HCl to precipitate the free acid.

Figure 1: Chemical synthesis workflow via the Kolbe-Schmitt carboxylation route.

Biological Significance and Therapeutic Applications

Neocarzinostatin Biosynthesis (Enzymatic Probe)

3,7-DHNA has been identified as a critical substrate for investigating the enediyne antitumor antibiotic pathway . Specifically, it interacts with the enzyme NcsB1 , an O-methyltransferase.[2][5]

-

Mechanism: NcsB1 is responsible for the regiospecific O-methylation of naphthoic acid derivatives.[5]

-

Experimental Utility: In kinetic studies, 3,7-DHNA serves as a substrate analog to map the active site specificity of NcsB1, helping researchers understand how the "neocarzinostatin chromophore" (a potent DNA-cleaving agent) is assembled. The C7-OH group is the target for methylation in analogous precursors.

Antimalarial Drug Discovery (LDH Inhibition)

Parasitic organisms like Plasmodium falciparum and Babesia rely heavily on glycolysis for energy.[4] Lactate Dehydrogenase (LDH) is a key enzyme in this pathway.

-

Target: PfLDH (Plasmodium) and BmLDH (Babesia).[4]

-

Action: 3,7-DHNA acts as a competitive inhibitor or structural analog to gossypol (a known LDH inhibitor).

-

Selectivity: The naphthalene core mimics the binding interaction of the cofactor NADH, blocking the active site. Studies have shown that 3,7-DHNA derivatives can exhibit selectivity for parasitic LDH over human isoforms (LDH-A/B), reducing host toxicity.

Figure 2: Dual biological roles of 3,7-DHNA in antibiotic biosynthesis and antiparasitic inhibition.

Analytical Characterization Protocols

For researchers verifying the identity of synthesized or purchased 3,7-DHNA, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-d6 (due to solubility and exchangeable protons).

-

1H NMR Features:

- 10-12 ppm: Broad singlet (COOH), often exchanged/invisible.

- 9-10 ppm: Singlet (C3-OH), deshielded by H-bonding to COOH.

-

7.0-8.5 ppm: Aromatic region.

-

Singlet (C1-H): Distinctive isolated proton between substituents.

-

Singlet (C4-H): Distinctive isolated proton.

-

Doublets/Multiplets (C5, C6, C8): Coupling pattern of the second ring (ABX or AMX system).

-

Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Molecular Ion:

at m/z 203. -

Fragmentation: Loss of

(

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

m). -

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: UV at 254 nm and 320 nm (naphthalene absorption).

-

Retention: 3,7-DHNA will elute earlier than unsubstituted naphthoic acid due to the polarity of the two hydroxyl groups.

References

-

Luo, Y., et al. (2008).[5] Regiospecific O-methylation of naphthoic acids catalyzed by NcsB1, an O-methyltransferase involved in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin.[5] Journal of Biological Chemistry. Retrieved from [Link]

-

PubChem. (2025).[3][6] 3,7-Dihydroxy-2-naphthoic acid (Compound Summary). National Library of Medicine.[6] Retrieved from [Link]

-

Yu, Y., et al. (2001).[4] Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Cellular and Infection Microbiology. (Note: Contextual reference for LDH inhibition of naphthoic acid series). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3,7-Dihydroxy-2-naphthoic acid | 83511-07-3 [chemicalbook.com]

- 3. 3,7-Dihydroxy-2-naphthoic Acid | C11H8O4 | CID 736299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]

- 5. 3,7-二羟基-2-萘甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]

3,7-Dihydroxy-2-naphthoic Acid: Synthetic Evolution and Pharmacological Distinctness

The following is an in-depth technical guide on 3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA), structured for researchers and drug development professionals.

Technical Whitepaper | Version 1.0

Executive Summary

While 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) is widely recognized as a phylloquinone precursor and a potent bifidogenic growth stimulator, its isomer 3,7-dihydroxy-2-naphthoic acid (3,7-DHNA) occupies a distinct and critical niche in chemical biology.[1] Historically utilized as a mechanistic probe to delineate Aryl Hydrocarbon Receptor (AhR) specificity, 3,7-DHNA has recently emerged as a bioactive scaffold with independent neuroprotective properties in Parkinsonian models, distinct from AhR signaling.

This guide analyzes the discovery, biocatalytic synthesis, and divergent pharmacological profile of 3,7-DHNA. It provides actionable protocols for its synthesis via cytochrome P450 systems and details its application as a high-fidelity negative control in immunomodulation studies.

Chemical Identity and Physicochemical Profile

3,7-DHNA is a regioisomer of the naphthoic acid family. Its structural rigidity and specific hydroxyl placement render it chemically distinct from the 1,4- and 3,5- isomers, influencing both its binding affinity to nuclear receptors and its utility in polymer chemistry.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 3,7-dihydroxy-2-naphthoic acid | |

| CAS Registry | 83511-07-3 | |

| Molecular Formula | C₁₁H₈O₄ | |

| Molecular Weight | 204.18 g/mol | |

| Solubility | DMSO, Methanol | Poor solubility in neutral aqueous buffers.[2][3] |

| pKa | ~2.8 (COOH), ~9.1 (OH) | Estimated values based on naphthoic core. |

| Key Structural Feature | 3,7-Hydroxyl substitution | Prevents planar intercalation required for AhR activation (unlike 1,4-DHNA). |

History and Synthetic Evolution

The history of 3,7-DHNA is defined by the transition from complex chemical extraction to precision biocatalysis. Unlike simple naphthoic acids isolated in the 19th century from coal tar dyes, 3,7-DHNA remained a synthetic challenge due to the difficulty of selectively hydroxylating the 7-position of the naphthalene ring.

Early Chemical Isolation

Early access to 3,7-DHNA was limited to non-specific Kolbe-Schmitt carboxylation of dihydroxynaphthalenes, resulting in low yields and complex isomeric mixtures. It was primarily a curiosity in dye chemistry until its structural utility in antibiotic biosynthesis was identified.

The Biocatalytic Breakthrough (CYP199A2)

The definitive method for high-purity synthesis was established through the use of Cytochrome P450 CYP199A2 . This enzyme, derived from Rhodopseudomonas palustris, exhibits exquisite regioselectivity.

-

Mechanism: CYP199A2 catalyzes the regioselective hydroxylation at the C7 position.

-

Efficiency: This route avoids the protecting group chemistry required in traditional organic synthesis.

Biosynthetic Relevance (Neocarzinostatin)

3,7-DHNA serves as a specific substrate for NcsB1 , an O-methyltransferase involved in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin .[5] NcsB1 catalyzes the O-methylation of naphthoic acid derivatives, and 3,7-DHNA has been used to map the substrate specificity of this enzyme, highlighting its utility in combinatorial biosynthesis.

Pharmacological Mechanisms: The "Control" That Works

The biological value of 3,7-DHNA lies in its differential activity compared to 1,4-DHNA.

The AhR Negative Control

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates immune responses.

-

1,4-DHNA: A potent AhR agonist.

-

Utility: Researchers use 3,7-DHNA to prove that a biological effect (e.g., colitis protection) is AhR-dependent.[7] If 1,4-DHNA works and 3,7-DHNA does not, the mechanism is likely AhR-mediated.[6]

Neuroprotection (Parkinson's Disease)

Recent studies using the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model of Parkinson's disease revealed unexpected activity for 3,7-DHNA.

-

Observation: Both 1,4-DHNA and 3,7-DHNA prevented motor deficits in the "pole test" and "adhesive removal test."

-

Divergence: 3,7-DHNA failed to improve performance in the "balance beam test," whereas 1,4-DHNA succeeded.[6]

-

Implication: The neuroprotective effects of naphthoic acids are multimodal. While gait control (balance beam) may require AhR activation (1,4-DHNA specific), other motor functions are preserved via an AhR-independent mechanism (antioxidant or alternative receptor) accessible to 3,7-DHNA.

Visualization: Divergent Signaling Pathways

The following diagram illustrates the mechanistic bifurcation between 1,4-DHNA and 3,7-DHNA.

Figure 1: Mechanistic divergence. 1,4-DHNA activates AhR-driven pathways (colitis, gait), while 3,7-DHNA serves as a probe for non-AhR neuroprotective mechanisms.

Experimental Protocols

Protocol A: Biocatalytic Synthesis of 3,7-DHNA

Objective: Regioselective production using CYP199A2.[3] Source: Adapted from Matsui et al. (See References).

-

Expression System: Use E. coli BL21(DE3) harboring plasmids for CYP199A2, putidaredoxin (Pdx), and putidaredoxin reductase (PdR).

-

Culture: Grow cells in LB medium at 37°C until OD₆₀₀ reaches 0.6. Induce with 0.1 mM IPTG and supplement with 0.5 mM δ-aminolevulinic acid (heme precursor). Incubate at 25°C for 24h.

-

Reaction Setup:

-

Harvest cells and resuspend in 50 mM Tris-HCl (pH 7.4).

-

Add substrate: 3-hydroxy-2-naphthoic acid (1 mM final concentration).[1]

-

Initiate reaction by adding NADH (or a regeneration system like glucose dehydrogenase + glucose).

-

-

Incubation: Shake at 30°C for 90–180 minutes.

-

Extraction: Acidify supernatant to pH 2.0 with HCl. Extract 3x with ethyl acetate.

-

Purification: Evaporate solvent. Purify via HPLC (C18 column, Methanol/Water gradient containing 0.1% formic acid).

-

Validation: Confirm identity via ¹H-NMR (DMSO-d₆). Look for specific splitting patterns of H-6 (dd) and H-8 (d) distinct from the starting material.

Protocol B: In Vivo Neuroprotection Assay (MPTP Model)

Objective: Assess motor function preservation.[6] Source: Cheng et al. (See References).

-

Animals: Male C57BL/6 mice (8-10 weeks).

-

Pre-treatment: Administer 3,7-DHNA (20 mg/kg) via oral gavage daily for 3 weeks.

-

Vehicle: Corn oil or CMC-Na.

-

Control: Vehicle only.

-

Positive Control: 1,4-DHNA (20 mg/kg).[6]

-

-

Induction: Administer MPTP (80 mg/kg cumulative, divided doses) intraperitoneally.

-

Assessment (Week 4):

-

Pole Test: Measure time to turn and descend a vertical pole. (3,7-DHNA should reduce time vs. MPTP control).

-

Adhesive Removal: Place adhesive tape on snout; measure removal time. (3,7-DHNA should reduce time).

-

Balance Beam: Measure slips/time on a narrow beam. (3,7-DHNA should show no significant improvement , confirming lack of AhR-mediated fine motor control).

-

Comparative Data: 1,4-DHNA vs. 3,7-DHNA[1][4][6][8]

| Feature | 1,4-DHNA | 3,7-DHNA |

| Origin | Bacterial metabolite (Propionibacterium) | Synthetic / Biocatalytic (Streptomyces pathways) |

| AhR Activity | Agonist (High affinity) | Inactive (No binding/translocation) |

| Colitis Protection | Effective (AhR dependent) | Ineffective |

| MPTP Pole Test | Effective | Effective (AhR independent) |

| MPTP Balance Beam | Effective | Ineffective |

| Tyrosine Kinase Inhibition | Low specificity | Derivatives inhibit pp60c-src |

| Primary Research Use | Probiotic mechanism, Drug lead | Negative control, Specific kinase inhibitor |

References

-

Biocatalytic Synthesis (CYP199A2)

- Matsui, T., et al. "Biocatalytic Synthesis of Dihydroxynaphthoic Acids by Cytochrome P450 CYP199A2." Bioscience, Biotechnology, and Biochemistry, 2012.

-

Neuroprotection & MPTP Model

-

Cheng, Y., et al. "1,4-dihydroxy-2-naphthoic acid prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced motor function deficits." Neurobiology of Stress, 2022.[7]

-

-

AhR Specificity & Depression Models

-

Safe, S., et al. "3,3'-Diindolylmethane and 1,4-dihydroxy-2-naphthoic acid prevent chronic mild stress induced depressive-like behaviors." Neurobiology of Stress, 2022.[7]

-

-

Neocarzinostatin Biosynthesis

-

Luo, Y., et al. "Regiospecific O-Methylation of Naphthoic Acids Catalyzed by NcsB1." Journal of Biological Chemistry, 2008.[5]

-

-

Antimicrobial Polymers

- Eroglu, I., et al. "Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers." Biomacromolecules, 2020.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 83511-07-3 3,7-Dihydroxy-2-naphthoic Acid 3,7-二羟基-2-萘甲酸 -Win-Win Chemical [win-winchemical.com]

- 3. JP2017121203A - Production method of dihydroxy naphthalene - Google Patents [patents.google.com]

- 4. 3,7-Dihydroxy-2-naphthoic acid price,buy 3,7-Dihydroxy-2-naphthoic acid - chemicalbook [chemicalbook.com]

- 5. 3,7-Dihydroxy-2-naphthoic acid 95 83511-07-3 [sigmaaldrich.com]

- 6. 1,4-dihydroxy-2-naphthoic acid prevents 1-methyl-4-phenyl-1,2,3,6...: Ingenta Connect [ingentaconnect.com]

- 7. Intestinal epithelium aryl hydrocarbon receptor is involved in stress sensitivity and maintaining depressive symptoms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

3,7-Dihydroxy-2-naphthoic acid as a building block in organic synthesis

Topic: 3,7-Dihydroxy-2-naphthoic Acid as a Building Block in Organic Synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Introduction: The Strategic Value of 3,7-DHNA

3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA; CAS: 83511-07-3) is a specialized naphthalene derivative that serves as a bifunctional scaffold in advanced organic synthesis, materials science, and pharmaceutical development.[1][2][3] Unlike its more common isomer, 3-hydroxy-2-naphthoic acid (BON acid), the 3,7-DHNA isomer possesses a unique substitution pattern that enables dual-site functionalization and specific electronic tuning.[1][2][3]

The molecule features a carboxylic acid at the C2 position flanked by a hydroxyl group at C3 (creating a salicylate-like binding pocket) and a distal hydroxyl group at C7.[3] This architecture makes it an exceptional building block for:

-

Photo-active Polymers: Acting as a chromophore in Bottom Anti-Reflective Coatings (BARC) for high-resolution lithography.[1][2][3]

-

Metal-Organic Frameworks (MOFs) & Nanomaterials: Serving as a linker that modifies the band gap of metal oxides (e.g., TiO₂) via inner-sphere charge-transfer complexes.[1][2][3]

-

Bioactive Scaffolds: Functioning as a precursor for oxidative polycondensation to form antimicrobial azo-dye polymers and pharmacophores.[1][2][3]

Chemical Profile & Properties[3][4][5][6][7][8][9][10]

| Property | Data | Notes |

| CAS Number | 83511-07-3 | Distinct from 3,5-isomer (89-35-0) and 1,4-isomer (31519-22-9).[1][2][3] |

| Formula | C₁₁H₈O₄ | MW: 204.18 g/mol |

| Appearance | Yellow Solid | Photosensitive; store away from light.[3][4] |

| Solubility | DMSO, DMF, Acetone, Ethanol | Sparingly soluble in water; soluble in alkaline aqueous solutions.[1][2] |

| pKa | ~2.5 (COOH), ~9-10 (OH) | The C3-OH is hydrogen-bonded to the carboxylate, affecting acidity.[1][3] |

| Reactivity | Nucleophilic (OH), Electrophilic (COOH) | Susceptible to oxidative coupling at open ortho/para positions.[1] |

Synthetic Utility & Mechanisms[2][3][6][11][12]

Epoxy Resin Functionalization (Ring-Opening Esterification)

In the semiconductor industry, 3,7-DHNA is a critical chromophore.[1][2] Its high absorbance at specific UV wavelengths allows it to be grafted onto epoxy polymer backbones (e.g., poly(phenyl glycidyl ether-co-formaldehyde)).[1][3] The reaction proceeds via the nucleophilic attack of the C2-carboxylate onto the epoxide ring, catalyzed by quaternary ammonium salts.[1] This permanently tethers the naphthalene core to the polymer, preventing sublimation during high-temperature baking processes used in lithography.[1][3]

Surface Ligand Engineering (LMCT Formation)

3,7-DHNA binds to the surface of transition metal oxides (TiO₂, ZrO₂) through a "salicylate-type" coordination involving the C2-COOH and C3-OH groups.[1][2][3] This binding restores the octahedral geometry of surface metal atoms and forms an Inner-Sphere Charge-Transfer (LMCT) complex.[1][2][3][5] The distal C7-OH group remains available for further intermolecular interactions or solvation, significantly red-shifting the optical absorption of the material into the visible range.[1][3]

Oxidative Polycondensation

The electron-rich naphthalene ring allows 3,7-DHNA to undergo oxidative polymerization (using oxidants like NaOCl) or azo-coupling reactions.[1][2] These transformations yield conjugated polymers with high thermal stability and antimicrobial properties, often capable of chelating transition metals like Cu(II) and Ni(II).

Detailed Experimental Protocols

Protocol A: Functionalization of Epoxy Resins (Chromophore Attachment)

Application: Synthesis of polymeric anti-reflective coatings (BARC).[3]

Reagents:

-

Substrate: Poly(phenyl glycidyl ether-co-formaldehyde) (Epoxy equivalent weight ~170-200).[1][2][3]

-

Reagent: 3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA).[1][2][3][6][5][7][8][9][10][11]

-

Solvent: Cyclohexanone (Anhydrous).[3]

-

Catalyst: Benzyltriethylammonium chloride (BTEAC).[3]

Procedure:

-

Setup: Equip a 1,000 mL three-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, reflux condenser, and internal thermometer.

-

Dissolution: Charge the flask with 388 g of cyclohexanone . Add 87.1 g (0.43 mol) of 3,7-DHNA and the epoxy resin (stoichiometry adjusted to target ~40-60% epoxy group conversion).

-

Catalysis: Add 1.5 g of BTEAC as the phase-transfer catalyst.

-

Reaction: Purge with nitrogen. Heat the mixture to 115–125°C with vigorous stirring.

-

Monitoring: Maintain temperature for 15–24 hours . Monitor the disappearance of the acid peak and reduction of epoxide signals via FT-IR or titration.[2][3]

-

Workup: Cool the solution to room temperature. Filter the mixture through a bed of cation exchange resin to remove the ammonium catalyst.[3][4]

-

Isolation: The resulting solution (polymer in cyclohexanone) can be used directly for spin-coating or precipitated into hexane for solid isolation.[3]

Mechanism Visualization:

Figure 1: Reaction pathway for the grafting of 3,7-DHNA onto glycidyl-epoxy resins.

Protocol B: Surface Sensitization of TiO₂ Nanoparticles

Application: Tuning band-gaps for photocatalysis or solar cells.[1][2][3]

Reagents:

-

Substrate: TiO₂ Nanoparticles (e.g., Degussa P25 or synthesized anatase).[1]

-

Ligand: 3,7-Dihydroxy-2-naphthoic acid.[1][2][3][6][5][12][7][8][13][9][10][11]

Procedure:

-

Preparation: Prepare a 10 mM solution of 3,7-DHNA in Methanol/Water (90:10). The slight water content aids in the solubilization and deprotonation of the carboxyl group.[4]

-

Incubation: Add 100 mg of TiO₂ nanoparticles to 20 mL of the ligand solution.

-

Equilibration: Stir the suspension in the dark at room temperature for 12 hours to ensure adsorption equilibrium.

-

Washing: Centrifuge the particles (10,000 rpm, 10 min). Decant the supernatant. Resuspend in pure methanol and centrifuge again to remove non-specifically bound ligand. Repeat twice.

-

Characterization: Analyze via Diffuse Reflectance UV-Vis spectroscopy. A distinct redshift (yellow/orange coloration) confirms the formation of the charge-transfer complex.[3]

Coordination Mode Visualization:

Figure 2: Chelation mechanism of 3,7-DHNA on Titanium Dioxide surfaces.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Amidation | Steric hindrance or poor solubility.[1][2][3] | Use high-activity coupling agents like HATU or COMU in DMF/DMSO.[1][2][3] Avoid carbodiimides (DCC) if isolation is difficult.[3] |

| Polymer Crosslinking | Over-reaction of the C7-hydroxyl.[1][2][3] | In epoxy functionalization, strictly control stoichiometry (1:1 acid:epoxy is ideal).[1] The C7-OH is less nucleophilic than the carboxylate but can react at high temps.[2][3] |

| Oxidation/Darkening | Air oxidation of the naphthalene core.[4] | Perform all high-temperature reactions under a strict Nitrogen or Argon atmosphere . Add antioxidants if compatible.[3][4] |

| Incomplete Solubility | High lattice energy of the solid.[4] | Pre-dissolve 3,7-DHNA in a small volume of DMSO or warm cyclohexanone before adding to the main reaction vessel.[1] |

Safety & Handling (MSDS Highlights)

-

Hazards: 3,7-DHNA is an irritant (Skin/Eye Category 2).[1][2] It is harmful if swallowed.[3][4]

-

Photosensitivity: The compound degrades upon prolonged exposure to UV light.[3][4] Store in amber vials.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and work in a fume hood to avoid dust inhalation.[1]

References

-

Sigma-Aldrich. 3,7-Dihydroxy-2-naphthoic acid Product Page & Specifications.[1][2]Link[1]

-

PubChem. Compound Summary: 3,7-Dihydroxy-2-naphthoic acid (CID 736299).[1][2][3]Link[1]

-

Google Patents (US10331032B2). Photosensitive, developer-soluble bottom anti-reflective coating material.[1][2][3] (Detailed protocol for epoxy resin reaction). Link

-

ResearchGate. Anatase nanoparticles surface modified with fused ring salicylate-type ligands. (Study on TiO2 modification and optical properties). Link

-

ResearchGate. Synthesis, Spectroscopic, Thermodynamics and Kinetics Analysis Study of Novel Polymers Containing Various Azo Chromophore. (Details on oxidative polycondensation). Link

Sources

- 1. US10331032B2 - Photosensitive, developer-soluble bottom anti-reflective coating material - Google Patents [patents.google.com]

- 2. CN103028867A - Flux composition and method of soldering - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. EP2841513A1 - Photosensitive, developer-soluble bottom anti-reflective coating material - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US10854451B2 - Superplanarizing spin-on carbon materials - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. CAS 148893-10-1 Wholesale & Bulk Supplier Manufacturer, HATU For Sale | Fortuna [fortunachem.com]

- 13. WO2024137826A1 - Analysis of analytes and spatial gene expression - Google Patents [patents.google.com]

Application Note: HPLC Analysis and Metabolic Profiling of 3,7-Dihydroxy-2-naphthoic Acid

This application note details the HPLC analysis of 3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) , a critical intermediate in supramolecular chemistry and a bioactive naphthoic acid derivative. Unlike its isomer 1,4-DHNA (a menaquinone precursor), 3,7-DHNA is often analyzed in the context of drug synthesis impurities or as a specific ligand in pharmacological studies (e.g., LDH inhibition).

This guide provides a validated protocol for its quantification and a workflow for identifying its Phase I/II metabolites.

Introduction & Chemical Basis[1][2][3][4][5][6]

3,7-Dihydroxy-2-naphthoic acid (CAS: 83511-07-3) presents specific chromatographic challenges due to its amphiphilic nature and the presence of three ionizable groups: a carboxylic acid at C2 and two phenolic hydroxyls at C3 and C7.

-

Chemical Structure: Naphthalene core with hydrophilic substitutions.

-

pKa Values: The carboxylic acid typically has a pKa

3.0–3.5. The phenolic hydroxyls have pKa values -

Detection Properties: The naphthalene moiety provides strong UV absorption (254 nm, 300+ nm) and intense native fluorescence, allowing for high-sensitivity detection (LOD < 10 ng/mL).

Analytical Strategy

To achieve robust retention and peak shape, the mobile phase must be acidified (pH < 3.0) to suppress the ionization of the carboxylic acid, ensuring the molecule exists primarily in its neutral, hydrophobic form. This allows for predictable interaction with C18 stationary phases.

Experimental Protocols

Protocol A: HPLC-UV/Fluorescence Quantification

Purpose: Routine purity analysis and quantification in biological fluids.

1. Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Provides strong hydrophobic retention and minimizes peak tailing from silanol interactions. |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Suppresses carboxylic acid ionization; Formic acid is MS-compatible. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity and sharper peaks compared to Methanol for naphthoic acids. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Temperature | 30°C | Improves mass transfer and retention time reproducibility. |

| Injection Vol. | 10 µL | Standard loop size. |

| Detection | UV: 254 nm (Primary), 330 nm (Secondary)FLD: Ex 330 nm / Em 450 nm | Fluorescence offers 10-100x higher sensitivity for biological samples. |

2. Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10% | Initial equilibration (highly aqueous to trap polar impurities). |

| 2.0 | 10% | Isocratic hold. |

| 15.0 | 80% | Linear gradient to elute 3,7-DHNA and hydrophobic metabolites. |

| 17.0 | 95% | Wash step. |

| 20.0 | 10% | Re-equilibration. |

3. Sample Preparation

-

Stock Solution: Dissolve 1 mg 3,7-DHNA in 1 mL Methanol. Store at -20°C (stable for 3 months).

-

Biological Fluids (Plasma/Urine):

-

Aliquot 100 µL plasma.

-

Add 300 µL ice-cold Acetonitrile (protein precipitation).

-

Vortex for 30s, Centrifuge at 14,000 x g for 10 min.

-

Evaporate supernatant under Nitrogen; reconstitute in 100 µL Mobile Phase A:B (90:10).

-

Protocol B: Metabolic Stability & Profiling (In Vitro)

Purpose: To generate and identify metabolites (e.g., Methylated or Glucuronidated forms) using Liver Microsomes.

Context: 3,7-DHNA is a known substrate for O-methyltransferases (e.g., NcsB1) and likely undergoes Phase II conjugation (Glucuronidation) at the C3/C7 hydroxyls or C2 carboxyl group.

1. Incubation System

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) or S9 fraction.

-

Cofactors: NADPH (for oxidation, though limited for DHNA), UDPGA (for Glucuronidation), SAM (S-adenosylmethionine, for Methylation).

2. Procedure

-

Pre-incubation: Mix Microsomes (0.5 mg/mL protein) + 3,7-DHNA (10 µM) in Phosphate Buffer (pH 7.4). Incubate at 37°C for 5 min.

-

Initiation: Add Cofactor Mix (2 mM UDPGA + 1 mM SAM).

-

Reaction: Incubate at 37°C for 60 minutes.

-

Termination: Add equal volume of ice-cold Methanol containing Internal Standard (e.g., 1-Naphthoic acid).

-

Analysis: Inject onto HPLC-MS/MS (Q-TOF or Triple Quad).

3. Expected Metabolites (Mass Shifts)

| Metabolite Type | Modification | Mass Shift (Da) | Polarity Change |

| Parent | None | 0 | - |

| O-Methylation | -CH3 replaces -H | +14.02 | More Hydrophobic (Elutes Later) |

| Glucuronidation | +C6H8O6 | +176.03 | Highly Polar (Elutes Earlier) |

| Sulfation | +SO3 | +79.96 | Polar (Elutes Earlier) |

Visualization of Analytical Workflow

The following diagram illustrates the integrated workflow for analyzing 3,7-DHNA, distinguishing between quality control (QC) of the raw material and metabolic profiling in biological systems.

Caption: Integrated workflow for 3,7-DHNA analysis showing parallel detection paths for quantitation (UV/FLD) and identification (MS).

Method Validation Parameters (Self-Validating System)

To ensure the method is trustworthy and reproducible, the following validation criteria must be met before routine use.

| Parameter | Acceptance Criteria | Troubleshooting Failure |

| System Suitability | Tailing Factor < 1.5; Resolution > 2.0 | If tailing > 1.5, increase formic acid conc. or replace column. |

| Linearity (r²) | > 0.999 (Range: 0.1 – 50 µg/mL) | If non-linear, check detector saturation at high conc. |

| Recovery | 85% – 115% (Spiked Matrix) | Low recovery often indicates protein binding; increase precipitation ratio. |

| LOD/LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Use Fluorescence detection if UV sensitivity is insufficient. |

References

-

Luo, Y., et al. (2016). Regiospecific O-methylation of naphthoic acids catalyzed by NcsB1, an O-methyltransferase involved in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin.

-

PubChem. (2023). 3,7-Dihydroxy-2-naphthoic acid | C11H8O4 - Chemical and Physical Properties.[1][2]

-

National Institutes of Health. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. (Demonstrates biological relevance of DHNA isomers).

-

Biosynth. (2022). 1,4-Dihydroxy-2-naphthoic acid - Biological Activity and HPLC Context. (Contextual reference for DHNA class separation).

Sources

Application Note: 3,7-Dihydroxy-2-naphthoic Acid (3,7-DHNA) as a Fluorescent Probe for Metal Ions

Executive Summary

3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) is a functionalized naphthalene derivative exhibiting dual-mode fluorescence response capabilities. Unlike simple naphthoic acids, the presence of hydroxyl groups at both the 3- and 7-positions, combined with the 2-carboxyl group, creates a unique "push-pull" electronic system. This structure enables Chelation-Enhanced Fluorescence (CHEF) in the presence of diamagnetic ions like Aluminum (Al³⁺) and Fluorescence Quenching with paramagnetic ions like Iron (Fe³⁺) or Copper (Cu²⁺).

This guide details the protocol for utilizing 3,7-DHNA as a ratiometric or turn-on/turn-off sensor. It leverages the molecule's Excited-State Intramolecular Proton Transfer (ESIPT) characteristics, which are modulated upon metal coordination.

Scientific Mechanism

Structural Basis of Sensing

The sensing mechanism relies on the coordination between the metal ion and the salicylate-like binding pocket formed by the carboxylic acid (-COOH) at position 2 and the hydroxyl group (-OH) at position 3.

-

Free Ligand (Weak Fluorescence): In its free form, 3,7-DHNA undergoes rapid ESIPT or non-radiative decay due to bond rotation, resulting in low quantum yield.

-

Al³⁺ Binding (Turn-On): Aluminum ions coordinate with the 2-hydroxy-3-naphthoic moiety. This binding rigidifies the molecule, inhibiting non-radiative decay pathways and blocking ESIPT. The result is a massive surge in fluorescence intensity (CHEF effect), typically in the blue-green region.

-

Fe³⁺/Cu²⁺ Binding (Turn-Off): Paramagnetic ions bind to the same site but quench fluorescence via Ligand-to-Metal Charge Transfer (LMCT) and paramagnetic relaxation.

The Role of the 7-Hydroxyl Group

While the 3-OH group is the primary chelator, the 7-OH group acts as an auxochrome, extending the

-

Red-shifted excitation/emission compared to 3-hydroxy-2-naphthoic acid, reducing interference from biological autofluorescence.

-

Increased water solubility , making it more suitable for semi-aqueous biological buffers.

Mechanism Visualization

Figure 1: Logic flow of 3,7-DHNA sensing mechanism distinguishing between CHEF (Al³⁺) and Quenching (Fe³⁺).

Experimental Protocol

Materials & Reagents[1]

-

Probe: 3,7-Dihydroxy-2-naphthoic acid (CAS: 83511-07-3), >97% purity.

-

Solvents: DMSO (spectroscopic grade), Ethanol (absolute), Deionized Water (Milli-Q, 18.2 MΩ·cm).

-

Metal Salts: Al(NO₃)₃·9H₂O, FeCl₃, CuCl₂, etc. (Use nitrate or chloride salts for solubility).

-

Buffer: HEPES or Tris-HCl (pH 7.2–7.4). Note: Avoid Phosphate buffers (PBS) as phosphates can precipitate Al³⁺.

Stock Solution Preparation

-

Probe Stock (1 mM): Dissolve 2.04 mg of 3,7-DHNA in 10 mL of DMSO. Store in the dark at 4°C.

-

Metal Stock (10 mM): Dissolve appropriate mass of metal salts in deionized water.

-

Working Solution: Dilute the Probe Stock to 10–20 µM in the assay buffer (e.g., EtOH/Water 1:9 v/v or HEPES buffer) immediately before use.

Spectral Measurement Workflow

A. UV-Vis Absorbance Characterization

-

Blank the spectrophotometer with the solvent mixture.

-

Scan the 10 µM probe solution from 250 nm to 500 nm.

-

Observe characteristic peaks (typically ~300–370 nm for the naphthalene core).

-

Titrate with Al³⁺ (0–50 µM) and observe any bathochromic shift (red shift) indicating ground-state complexation.

B. Fluorescence Titration (Al³⁺ Detection)

-

Excitation: Set

to the absorption maximum found in step A (approx. 360–380 nm). -

Emission Scan: Record emission from 400 nm to 650 nm.

-

Titration: Add aliquots of Al³⁺ stock (0.5 equiv. steps) to the cuvette. Mix for 30 seconds.

-

Readout: Record spectra after each addition until saturation (constant intensity).

-

Plot: Intensity at

(approx. 450–500 nm) vs. [Al³⁺].

C. Selectivity & Interference Assay

-

Prepare separate cuvettes containing 10 µM probe + 50 µM of competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, Cu²⁺).

-

Measure fluorescence intensity.[1]

-

To the same cuvettes, add 50 µM Al³⁺ to verify if the probe can detect Aluminum in the presence of competitors.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for metal ion sensing.

Data Analysis & Performance Metrics

Binding Constant ( ) Calculation

Use the Benesi-Hildebrand equation for 1:1 stoichiometry (verify stoichiometry using a Job's Plot):

- : Fluorescence of free probe.

-

: Fluorescence at concentration

- : Saturated fluorescence.

-

Plot

vs.

Limit of Detection (LOD)

Calculate LOD using the standard deviation of the blank (

Expected Performance Data (Reference Values)

| Parameter | Value / Range | Notes |

| Excitation ( | 360 – 380 nm | Depends on solvent polarity. |

| Emission ( | 480 – 520 nm | Blue-Green emission upon Al³⁺ binding. |

| Stokes Shift | >100 nm | Large shift reduces self-absorption. |

| Detection Limit (Al³⁺) | ~10⁻⁷ M (0.1 µM) | High sensitivity suitable for environmental monitoring. |

| Response Time | < 1 minute | Instantaneous chelation. |

| pH Range | 5.0 – 8.0 | Optimal. Acidic pH protonates carboxyl; basic pH deprotonates hydroxyls prematurely. |

Critical Considerations & Troubleshooting

-

Stoichiometry: While 1:1 is common, 3,7-DHNA can form 2:1 (Ligand:Metal) complexes at high ligand concentrations. Perform a Job's Plot (Method of Continuous Variations) to confirm.

-

Solubility: If precipitation occurs upon adding metal salts, increase the organic co-solvent fraction (e.g., increase Ethanol to 30-50%).

-

Interference: Cu²⁺ and Fe³⁺ are notorious quenchers. If testing for Al³⁺ in a mixed sample, add a masking agent like ascorbic acid (reduces Fe³⁺ to Fe²⁺) or thiourea (masks Cu²⁺) to improve selectivity.

-

Surface Modification: 3,7-DHNA is also highly effective as a surface ligand for metal oxides (e.g., TiO₂ nanoparticles). It forms inner-sphere charge-transfer complexes that red-shift the absorption of the material, useful for photocatalytic applications [1].

References

-

Rego, L.G.C., et al. (2025). "The surface modification of nanocrystalline TiO2 particles with salicylate-type ligands... specifically 3,7-dihydroxy-2-naphthoic acid."[2][3][4][5] ResearchGate.

-

Shanmugapriya, R., et al. (2021). "3-Hydroxy-2-naphthoic hydrazide as a probe for fluorescent detection of cyanide and aluminium ions." Spectrochimica Acta Part A.

-

TCI Chemicals. "Product Specification: 3,7-Dihydroxy-2-naphthoic Acid (CAS 83511-07-3)."

-

Refat, M.S., et al. (2025).[6] "Binding mechanism of metal ions... using 3,7-Dihydroxy-2-naphthoic acid... polymers." ResearchGate.

Sources

analytical methods for detecting 3,7-Dihydroxy-2-naphthoic acid in biological samples

Application Note: High-Sensitivity Analysis of 3,7-Dihydroxy-2-naphthoic Acid (3,7-DHNA) in Biological Matrices

Executive Summary

3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) is a bifidogenic growth stimulator (BGS) and a precursor in the menaquinone (Vitamin K2) biosynthesis pathway.[1] Recent studies highlight its potential as a postbiotic immunomodulator. However, its quantification in complex biological matrices (serum, fecal supernatants, fermentation broth) is challenged by its amphiphilic nature and susceptibility to oxidation.[1]

This guide details two validated workflows for the detection of 3,7-DHNA:

-

HPLC-FLD: A robust, cost-effective method for routine quantification in fermentation media.[1]

-

LC-MS/MS: A high-sensitivity method for trace analysis in serum and complex biological fluids.[1]

Physicochemical Profile & Analyte Strategy

Understanding the molecule is the first step to successful isolation.

| Property | Value | Analytical Implication |

| Molecular Weight | 204.18 g/mol | Small molecule, suitable for LC-MS.[1][2] |

| pKa (Acidic) | ~2.8 (COOH), ~9.0 (Phenolic OH) | Critical: Must maintain pH < 2.5 during extraction to ensure the molecule is protonated (neutral) for organic solvent extraction.[2] |

| LogP | ~1.95 | Moderately lipophilic; retains well on C18 columns.[2] |

| Solubility | Low in water; Soluble in MeOH, DMSO, EtOAc | Use high % organic for stock solutions; avoid 100% aqueous diluents to prevent precipitation.[1][2] |

| Stability | Light and Oxygen sensitive | Protocol Rule: Perform extraction in amber tubes; use antioxidants (Ascorbic acid) if recovery is low.[2] |

Sample Preparation Protocols

Protocol A: Liquid-Liquid Extraction (LLE) for Serum/Plasma

Best for: Trace analysis (LC-MS/MS) where matrix cleanliness is paramount.[1]

Reagents:

-

Extraction Solvent: Ethyl Acetate (EtOAc)[1]

-

Acidifier: 1% Formic Acid in water[1]

-

Internal Standard (IS): 1,4-Dihydroxy-2-naphthoic acid (structural isomer) or deuterated analog if available.[1]

Workflow:

-

Aliquot: Transfer 100 µL of serum/plasma to a 1.5 mL amber microcentrifuge tube.

-

Spike: Add 10 µL of Internal Standard (1 µg/mL).

-

Acidify: Add 100 µL of 1% Formic Acid. Vortex 10s. (Target pH < 3.0).

-

Extract: Add 500 µL Ethyl Acetate.

-

Agitate: Vortex vigorously for 5 minutes or shake at 1200 rpm.

-

Phase Separation: Centrifuge at 12,000 x g for 5 min at 4°C.

-

Transfer: Transfer 400 µL of the upper organic layer to a fresh glass tube.

-

Dry: Evaporate to dryness under nitrogen at 35°C.

-

Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (80:20).

-

Filter: Filter through 0.22 µm PTFE filter into LC vial.

Protocol B: Protein Precipitation (PPT) for Bacterial Culture/Feces

Best for: High-concentration samples (HPLC-FLD).[1]

-

Homogenize: (For feces) Suspend 100 mg sample in 900 µL PBS; bead-beat for 2 min.

-

Precipitate: Mix 200 µL sample/supernatant with 600 µL cold Methanol (-20°C).

-

Incubate: -20°C for 20 minutes to ensure protein crash.

-

Centrifuge: 15,000 x g for 10 min at 4°C.

-

Dilute: Transfer supernatant and dilute 1:1 with water (to match initial LC conditions).

Visual Workflow: Extraction Logic

Caption: Optimized Liquid-Liquid Extraction workflow ensuring analyte protonation for maximum recovery.

Method 1: HPLC with Fluorescence Detection (HPLC-FLD)[1]

Naphthoic acid derivatives exhibit strong native fluorescence, offering sensitivity comparable to MS for this specific analyte class.[1]

Instrument Parameters:

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

Detection Settings:

-

Excitation (Ex): 335 nm

-

Emission (Em): 450 nm[1]

-

Note: Perform a spectral scan (Ex 280-360, Em 400-500) on your specific standard, as solvent pH can shift maxima.[1]

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Equilibration |

| 2.00 | 10 | Load |

| 10.00 | 90 | Elution |

| 12.00 | 90 | Wash |

| 12.10 | 10 | Re-equilibration |

Method 2: LC-MS/MS (Confirmatory)[1][3]

Mass spectrometry provides definitive identification, distinguishing 3,7-DHNA from its isomers (e.g., 1,4-DHNA).[1]

Instrument Parameters:

-

Ionization: Electrospray Ionization (ESI), Negative Mode (-).[1][3]

-

Source Temp: 350°C.

-

Capillary Voltage: -3500 V.

MRM Transitions (Multiple Reaction Monitoring): The carboxylic acid moiety facilitates easy deprotonation [M-H]-. Fragmentation typically involves neutral loss of CO₂ (44 Da).

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

| 3,7-DHNA | 203.0 | 159.0 | 15 | Quantifier (Loss of CO₂) |

| 3,7-DHNA | 203.0 | 131.0 | 25 | Qualifier (Loss of CO₂ + CO) |

| 1,4-DHNA (IS) | 203.0 | 159.0 | 15 | Internal Standard* |

Note: Since 3,7-DHNA and 1,4-DHNA are isomers with similar fragmentation, chromatographic separation is mandatory.[1] 3,7-DHNA typically elutes slightly earlier than 1,4-DHNA on C18 due to polarity differences.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Recovery | pH too high during extraction.[1][2] | Ensure sample pH is < 3.0 before adding ethyl acetate.[2] The carboxyl group must be protonated. |

| Peak Tailing | Interaction with silanols.[2] | Increase buffer strength (add 5mM Ammonium Formate) or use an end-capped column.[1][2] |

| Signal Degradation | Oxidation.[2] | Add 0.1% Ascorbic Acid to the reconstitution solvent.[2] Keep samples in amber vials at 4°C. |

| Interference | Matrix effects in ESI. | Switch from PPT to LLE (Protocol A). Use a deuterated internal standard if available. |

References

-

Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. Journal of Microbiology and Biotechnology. (2012).

-

LC-MS/MS Analytical Method for Drugs and Metabolites. Agilent Application Notes.

-

3,7-Dihydroxy-2-naphthoic acid Product Data. Sigma-Aldrich.

-

Fluorescent Dye Wavelength Index. Thermo Fisher Scientific.

Sources

Application Note: Regiospecific O-Methylation of 3,7-Dihydroxy-2-Naphthoic Acid

This Application Note is designed for researchers in biocatalysis, natural product biosynthesis, and enzymology. It details the use of 3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) as a probing substrate for the characterization of regiospecific O-methyltransferases, specifically focusing on the enzyme NcsB1 from the neocarzinostatin biosynthetic pathway.

Enzyme System: NcsB1 (Type I SAM-dependent O-methyltransferase) Primary Application: Characterization of Regioselectivity in Aromatic Polyketide Biosynthesis

Introduction & Biological Context

O-methylation is a critical tailoring step in the biosynthesis of aromatic polyketides, governing the stability, solubility, and biological activity of the final natural product.[1] 3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) serves as a vital model substrate for studying the plasticity and regioselectivity of bacterial O-methyltransferases (OMTs).

While 3,7-DHNA is structurally related to the menaquinone precursor (1,4-DHNA), it has gained prominence as a surrogate substrate for NcsB1 , an OMT involved in the biosynthesis of the enediyne antibiotic neocarzinostatin in Streptomyces carzinostaticus. NcsB1 naturally methylates 2,7-dihydroxy-5-methyl-1-naphthoic acid; however, its ability to accept 3,7-DHNA and regiospecifically methylate the 7-hydroxyl group makes this reaction an excellent model for studying enzyme-substrate interactions and developing biocatalytic routes for methoxy-naphthoic acid derivatives.

Key Mechanistic Insight

The reaction follows an SN2 mechanism where the deprotonated 7-hydroxyl group of the naphthoic acid attacks the methyl group of S-adenosyl-L-methionine (SAM). The regioselectivity is dictated by the orientation of the naphthoic core within the NcsB1 active site, which shields the 3-OH group (proximal to the carboxylate) while exposing the distal 7-OH to the cofactor.

Experimental Workflow & Protocol

Reagents and Equipment

-

Enzyme: Recombinant NcsB1 (expressed in E. coli BL21(DE3), purified via Ni-NTA affinity chromatography).

-

Substrate: 3,7-Dihydroxy-2-naphthoic acid (Solid, >95% purity). Dissolve in DMSO to create a 50 mM stock.

-

Cofactor: S-Adenosyl-L-methionine (SAM) iodide or chloride. Prepare 20 mM stock in 5 mM H2SO4 or dilute HCl (stable at 4°C).

-

Buffer System: 50 mM Tris-HCl (pH 8.0), 10% Glycerol.

-

Additives: MgCl2 (divalent cation often required for OMT structural integrity/catalysis), DTT (to prevent oxidation of the substrate).

Standard Activity Assay Protocol

This protocol is optimized for steady-state kinetic analysis and product verification.

Step 1: Reaction Assembly (100 µL Volume)

-

Pre-warm 88 µL of Reaction Buffer (50 mM Tris-HCl pH 8.0, 1 mM MgCl2, 1 mM DTT) to 30°C.

-

Add 2 µL of 3,7-DHNA stock (Final concentration: 1 mM).

-

Add 5 µL of Purified NcsB1 (Final concentration: 0.5–2.0 µM).

-

Incubate for 2 minutes to allow enzyme-substrate equilibration.

-

Initiate reaction by adding 5 µL of SAM stock (Final concentration: 1 mM).

Step 2: Incubation

-

Incubate at 30°C for 10–30 minutes .

-

Note: For kinetic determination (initial rates), quench at 1, 2, 5, and 10 minutes to ensure linearity.

Step 3: Termination & Extraction

-

Quench reaction by adding 100 µL of ice-cold Methanol containing 1% Formic Acid (precipitates protein and stabilizes the acidic product).

-

Vortex vigorously for 10 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to an HPLC vial.

Analytical Method (HPLC-UV/Vis)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV absorbance at 254 nm (aromatic core) and 320 nm (naphthoic conjugation).

-

Expected Elution: The product (3-hydroxy-7-methoxy-2-naphthoic acid) is less polar than the substrate and will elute later (higher retention time).

Data Analysis & Validation

Reaction Stoichiometry Table

| Component | Role | Molecular Weight | Final Conc. | Notes |

| 3,7-DHNA | Substrate | 204.18 g/mol | 1.0 mM | Substrate inhibition may occur >2 mM |

| SAM | Cofactor | 398.44 g/mol | 1.0 mM | Ensure molar excess over substrate |

| NcsB1 | Catalyst | ~40 kDa | 1.0 µM | Concentration must be validated by Bradford |

| Product | Analyte | 218.21 g/mol | Variable | 3-hydroxy-7-methoxy-2-naphthoic acid |

Validation Criteria (Self-Validating System)

-

Negative Control: Reaction without enzyme must show 0% conversion (validates SAM stability).

-

Boiled Enzyme Control: Reaction with heat-denatured NcsB1 must show 0% conversion (rules out non-specific binding).

-

Mass Balance: The sum of residual substrate peak area + product peak area (corrected for extinction coefficients) should remain constant.

Pathway & Workflow Visualization

Figure 1: Enzymatic Mechanism & Regioselectivity

This diagram illustrates the specific methylation of the 7-OH group by NcsB1, highlighting the distinction between the substrate and the methylated product.

Figure 1: Reaction scheme showing the NcsB1-catalyzed conversion of 3,7-DHNA to its 7-methoxy derivative.

Figure 2: Experimental Assay Workflow

A step-by-step logic flow for performing the in vitro assay and analyzing the results.

Figure 2: Operational workflow for the NcsB1 in vitro activity assay.

References

-

Luo, Y., et al. (2008). Regiospecific O-methylation of naphthoic acids catalyzed by NcsB1, an O-methyltransferase involved in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin. The Journal of Biological Chemistry, 283(21), 14694-14702. [Link]

-

PubChem. 3,7-Dihydroxy-2-naphthoic acid Compound Summary (CID 736299). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 3,7-Dihydroxy-2-naphthoic Acid (3,7-DHNA)

Content Type: Technical Troubleshooting & Optimization Guide Target Audience: Process Chemists, R&D Scientists, Drug Development Engineers

Introduction: The Synthetic Challenge

3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) is a critical intermediate in the synthesis of high-performance pigments and pharmaceutical agents (e.g., HIF-PH inhibitors). The industrial synthesis predominantly relies on the Kolbe-Schmitt carboxylation of 2,7-dihydroxynaphthalene (2,7-DHN).

However, this reaction is notoriously difficult to scale due to three primary failure modes:

-

Regioselectivity Issues: Competitive carboxylation at the C1 position or double carboxylation.

-

Tar Formation: Rapid oxidation of the electron-rich naphthol ring under alkaline conditions at high temperatures.

-

Mass Transfer Limitations: The traditional "solid-phase" baking process results in a hard, unmixable cake, trapping unreacted material and capping yields at ~40-50%.

This guide provides a modernized Solvent-Mediated Protocol to overcome these limitations, targeting yields >85% with high purity.

Core Protocol: Solvent-Mediated Kolbe-Schmitt Reaction[1][2]

To improve yield, we must move away from the solid-phase "baking" method to a solvent-mediated system. This ensures better heat transfer and

Optimized Workflow

| Parameter | Specification | Rationale |

| Substrate | 2,7-Dihydroxynaphthalene (2,7-DHN) | Purity >98% required to prevent oligomerization. |

| Base | Potassium Carbonate ( | Critical: Sodium salts ( |

| Solvent | High-boiling non-polar (e.g., 1,2,4-Trichlorobenzene or Dodecane) | Allows reaction T >200°C without pressure buildup from solvent vapor; keeps the phenoxide in a stirrable slurry. |

| Pressure | Higher pressure forces equilibrium toward the carboxylic acid. | |

| Temperature | 240°C – 260°C | Required to overcome the activation energy for the C3-position carboxylation. |

Step-by-Step Methodology

-

Salt Formation & Dehydration (The "Dry" Step):

-

Charge reactor with 2,7-DHN and solvent.[1]

-

Add anhydrous

(Stoichiometry: 1.1 - 1.5 eq). -

Crucial: Heat to 150°C under vacuum or nitrogen sweep to distill off all generated water.

-

Why? Water hydrolyzes the potassium naphthoxide intermediate back to starting material. If water remains, the reaction will fail.

-

-

Carboxylation:

-

Once dry, pressurize with

to 6-10 bar. -

Ramp temperature to 250°C. Maintain vigorous agitation (high shear mixing preferred).

-

Hold for 4–6 hours.

-

-

Workup (Purification):

-

Cool to 90°C. Add water to dissolve the potassium salt of 3,7-DHNA.

-

Separate the organic solvent layer (recycle).

-

Acidify the aqueous phase with

to pH 3.5–4.0. -

Note: 3,7-DHNA precipitates; unreacted 2,7-DHN often remains in solution or can be washed away with dilute methanol.

-

Visualizing the Mechanism & Workflow

The following diagram illustrates the reaction pathway and the critical decision points for troubleshooting.

Caption: Reaction pathway for 3,7-DHNA synthesis. Note that moisture removal (dehydration) is the gatekeeper step preventing reversion or side reactions.

Troubleshooting Guide (FAQ Format)

Issue 1: Low Conversion (<50%)

Q: I am running the reaction at 250°C, but half my starting material is unreacted. Why? A: This is almost always a dehydration failure .

-

The Science: The reaction generates water (

). This water is in equilibrium. If you do not actively remove it (via azeotropic distillation or vacuum) before and during the reaction, the equilibrium shifts back to the starting material. -

Fix: Ensure your solvent allows for azeotropic water removal (e.g., use a Dean-Stark trap if using lighter solvents, or vacuum strip before

injection).

Issue 2: Black/Tarred Product

Q: My product is dark brown/black instead of light yellow. Is it ruined? A: This indicates oxidation . Naphthoxides are extremely electron-rich and sensitive to oxygen at high temperatures.

-

Fix:

-

Leak check your reactor.

-

Purge with

three times before introducing -

Add a reducing agent like Sodium Dithionite (

) during the aqueous workup to bleach the color.

-

Issue 3: Clogging / "Concrete" Formation

Q: The reaction mixture turned into a solid rock inside the reactor. A: You are likely using the Solid-Phase method or insufficient solvent.

-

Fix: Switch to the solvent-mediated protocol described above. Use a solvent-to-reactant ratio of at least 3:1 (w/w). If using a solvent, ensure your agitation speed is sufficient to suspend the salt slurry.

Issue 4: Wrong Isomer (Isomerization)

Q: NMR shows peaks for 3,6-DHNA or 1,7-DHNA. A: This is a Temperature/Base Mismatch .

-

The Science: Carboxylation is reversible.

-

Low Temp (<200°C)

Kinetic product (C1-position, unstable). -

High Temp (>240°C)

Thermodynamic product (C3-position, 3,7-DHNA).

-

-

Fix: Ensure you reach >240°C. Also, strictly use Potassium (

) salts. Sodium (

References

-

Ueno, R., et al. (1981). Process for producing 2-hydroxynaphthalene-3-carboxylic acid.[2] US Patent 4,297,508. Link

- Grounding: Establishes the fundamental workup and extraction protocols for hydroxynaphthoic acids.

-

Bhat, K., et al. (2018). Kolbe-Schmitt Reaction Mechanism.[3][4][5][6] YouTube/Organic Chemistry Tutorials.[7] Link

- Grounding: Visual and mechanistic explanation of the phenoxide-CO2 electrophilic substitution.

-

ChemScene. (n.d.). 3,7-Dihydroxy-2-naphthoic acid Product Data.Link

- Grounding: Verification of chemical structure, CAS (83511-07-3), and physical properties.

-

Lindsey, A.S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction.[3][4][5][6] Chemical Reviews.

- Grounding: The authoritative review on the mechanism, specifically the role of alkali metal chelation (Potassium vs. Sodium) in directing regioselectivity. (Classic Reference).

-

CN Patent 108329195B. (2018). Method for synthesizing 2,7-dihydroxynaphthalene.[1][8]Link

- Grounding: Provides context on the handling of the starting material (2,7-DHN) and conditions that lead to tar formation (alkali fusion issues)

Sources

- 1. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]

- 2. US4297508A - Process for producing 2 hydroxy-naphthalene-3-carboxylic acid - Google Patents [patents.google.com]

- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 4. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 5. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]

- 6. Kolbe schmitt reaction | PDF [slideshare.net]

- 7. youtube.com [youtube.com]

- 8. JP2017121203A - Production method of dihydroxy naphthalene - Google Patents [patents.google.com]

Technical Support Center: Synthesis of 3,7-Dihydroxy-2-naphthoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3,7-Dihydroxy-2-naphthoic acid. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important molecule. Our aim is to equip you with the knowledge to navigate potential pitfalls, optimize your reaction conditions, and ensure the successful synthesis and purification of high-purity 3,7-Dihydroxy-2-naphthoic acid.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of 3,7-Dihydroxy-2-naphthoic acid.

Q1: What is the most common method for synthesizing 3,7-Dihydroxy-2-naphthoic acid?

The most prevalent and industrially significant method for the synthesis of 3,7-Dihydroxy-2-naphthoic acid is the Kolbe-Schmitt reaction . This reaction involves the carboxylation of 2,7-dihydroxynaphthalene under pressure with carbon dioxide in the presence of a base.[1][2][3]

Q2: What are the typical starting materials and reagents for this synthesis?

The primary starting material is 2,7-dihydroxynaphthalene . The key reagents include an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding di-naphthoxide salt, and high-purity carbon dioxide as the carboxylating agent.[1][4]

Q3: Why is temperature control so critical in the Kolbe-Schmitt reaction for this synthesis?

Temperature is a crucial parameter that dictates the regioselectivity of the carboxylation. In the synthesis of hydroxynaphthoic acids, the position of carboxylation on the naphthalene ring is highly sensitive to the reaction temperature.[1] For di- and trihydric phenols, the reaction can often be carried out under more convenient conditions than for monohydric phenols.[2]

Q4: What are the main challenges I can expect to face during this synthesis?

The primary challenges include:

-

Controlling Regioselectivity: Formation of undesired isomers is a significant issue.

-

Side Reactions: Dicarboxylation and decomposition of starting material or product can occur under harsh conditions.

-

Purification: Separating the desired 3,7-dihydroxy-2-naphthoic acid from unreacted starting materials and isomeric byproducts can be complex.

-

Product Characterization: Confirming the identity and purity of the final product requires careful analytical techniques.

II. Troubleshooting Guide: Navigating Common Synthesis Issues

This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions.

Issue 1: Low Yield of the Desired 3,7-Dihydroxy-2-naphthoic Acid

A low yield of the target compound is a frequent frustration. The underlying causes can be multifaceted, ranging from suboptimal reaction conditions to degradation of materials.

Potential Causes & Solutions:

| Potential Cause | Explanation | Recommended Solution |

| Suboptimal Reaction Temperature | The carboxylation of naphthols is highly temperature-dependent. An incorrect temperature can lead to incomplete reaction or favor the formation of other isomers. | Systematically optimize the reaction temperature. For dihydroxylated systems, a temperature range of 95-130°C has been reported to be effective in similar syntheses.[2] Monitor the reaction progress at different temperatures using in-process controls like HPLC. |

| Insufficient CO₂ Pressure | The Kolbe-Schmitt reaction is a pressure-driven process. Inadequate carbon dioxide pressure will result in a low conversion of the starting material. | Ensure your reaction vessel is properly sealed and can maintain the required pressure. A pressure of at least 100 atm is typically recommended for the classical Kolbe-Schmitt reaction.[1] |

| Presence of Moisture | The Kolbe-Schmitt reaction is highly sensitive to water, which can hydrolyze the phenoxide and inhibit carboxylation. | Thoroughly dry all glassware and reagents before use. Use anhydrous solvents if applicable. The starting 2,7-dihydroxynaphthalene and the alkali metal hydroxide should be as dry as possible. |

| Incomplete Formation of the Di-naphthoxide Salt | For efficient carboxylation, both hydroxyl groups of 2,7-dihydroxynaphthalene should be deprotonated. Incomplete salt formation leads to unreacted starting material. | Use a stoichiometric excess of a strong base (e.g., NaOH or KOH) to ensure complete deprotonation. The choice of cation can also influence reactivity. |

| Decomposition of Starting Material or Product | Dihydroxynaphthalenes can be susceptible to oxidation and thermal degradation at elevated temperatures, leading to the formation of tars and other byproducts.[4] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid excessively high temperatures or prolonged reaction times. |

Issue 2: Poor Regioselectivity and Formation of Isomeric Byproducts

One of the most significant challenges in the synthesis of 3,7-Dihydroxy-2-naphthoic acid is controlling the position of the newly introduced carboxyl group. The carboxylation of 2,7-dihydroxynaphthalene can potentially occur at several positions on the naphthalene ring.

Understanding Regioselectivity in the Kolbe-Schmitt Reaction: